molecular formula C20H25N5O2 B6071392 N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6071392
M. Wt: 367.4 g/mol
InChI Key: JVXWLXDVCQARFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of benzimidazole, pyrrolidine, and oxazole moieties

Properties

IUPAC Name

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-14-21-17-8-4-5-9-19(17)25(14)13-16-11-18(22-27-16)20(26)24(3)12-15-7-6-10-23(15)2/h4-5,8-9,11,15H,6-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXWLXDVCQARFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NO3)C(=O)N(C)CC4CCCN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and oxazole intermediates. The reaction conditions often include the use of solvents like methanol and tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. The final step usually involves the coupling of the benzimidazole and oxazole intermediates under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(1-methylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

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